1-(2-N-Boc-aminoethyl)piperazine
Overview
Description
1-(2-N-Boc-aminoethyl)piperazine is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminoethyl side chain of the piperazine ring .
Mechanism of Action
Target of Action
1-(2-N-Boc-aminoethyl)piperazine is a derivative of piperazine . It’s used in the preparation of dihydropyrimidine derivatives as bifunctional degraders for treatment and prophylaxis of target protein-mediated diseases .
Result of Action
It’s known that the compound is used in the preparation of dihydropyrimidine derivatives for the treatment and prophylaxis of target protein-mediated diseases , suggesting it may have a role in influencing protein function or expression.
Biochemical Analysis
Biochemical Properties
It is known to be involved in a variety of reactions for studying corrosion inhibition, biological activity, and metal ligand effects on catalysis .
Molecular Mechanism
The molecular mechanism of action of 1-(2-N-Boc-aminoethyl)piperazine is not well-defined. It is believed to function as an inhibitor of several enzymes, including cholinesterases, cytochrome P450, and acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-N-Boc-aminoethyl)piperazine can be synthesized through a multi-step process involving the protection of the amino group and subsequent alkylation. One common method involves the reaction of piperazine with tert-butyl chloroformate to introduce the Boc protecting group, followed by alkylation with 2-bromoethylamine hydrobromide . The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-N-Boc-aminoethyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used.
Major Products Formed:
Substitution Reactions: Depending on the substituent introduced, various derivatives of piperazine can be formed.
Deprotection Reactions: The major product is the free amine, 1-(2-aminoethyl)piperazine.
Scientific Research Applications
1-(2-N-Boc-aminoethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-(2-Aminoethyl)piperazine: Lacks the Boc protecting group and is more reactive.
4-(2-Boc-aminoethyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness: 1-(2-N-Boc-aminoethyl)piperazine is unique due to its Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl N-(2-piperazin-1-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOIPCJBJNWHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363883 | |
Record name | 1-(2-N-Boc-aminoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140447-78-5 | |
Record name | 1-(2-N-Boc-aminoethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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